N-(Azido-PEG2)-N-Boc-PEG4-NHS ester

PROTAC Synthesis ADC Linker Design Orthogonal Bioconjugation

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester (CAS 2093153-95-6) is a branched, heterotrifunctional polyethylene glycol (PEG) derivative. Its structure consists of an azide group attached via a PEG2 chain and an N-hydroxysuccinimide (NHS) ester linked via a PEG4 chain to a central, Boc-protected tertiary amine.

Molecular Formula C26H45N5O12
Molecular Weight 619.7 g/mol
Cat. No. B609436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG2)-N-Boc-PEG4-NHS ester
SynonymsN-(Azido-PEG2)-N-Boc-PEG4-NHS ester
Molecular FormulaC26H45N5O12
Molecular Weight619.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H45N5O12/c1-26(2,3)42-25(35)30(8-12-38-16-15-37-11-7-28-29-27)9-13-39-17-19-41-21-20-40-18-14-36-10-6-24(34)43-31-22(32)4-5-23(31)33/h4-21H2,1-3H3
InChIKeyJLYRAESBBJMWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester for Orthogonal Bioconjugation and ADC Linker Procurement


N-(Azido-PEG2)-N-Boc-PEG4-NHS ester (CAS 2093153-95-6) is a branched, heterotrifunctional polyethylene glycol (PEG) derivative . Its structure consists of an azide group attached via a PEG2 chain and an N-hydroxysuccinimide (NHS) ester linked via a PEG4 chain to a central, Boc-protected tertiary amine . This architecture provides three orthogonal reactive handles: an amine-reactive NHS ester, a click-chemistry compatible azide, and an acid-labile Boc-protected amine for subsequent deprotection and conjugation . It is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .

Why Generic Azido-PEG-NHS or Boc-PEG-NHS Esters Cannot Substitute N-(Azido-PEG2)-N-Boc-PEG4-NHS ester


Procurement and substitution of PEG linkers in complex bioconjugation workflows cannot be based on functional group similarity alone. While generic alternatives like Azido-PEG-NHS ester or Boc-PEG-NHS ester may appear chemically related, they lack the precise structural features of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester that are critical for advanced applications. The presence of a central, Boc-protected tertiary amine distinguishes it from linear heterobifunctional linkers, enabling sequential, three-step orthogonal conjugation strategies . Furthermore, the defined asymmetric PEG lengths (PEG2 vs. PEG4) are not arbitrary; they are selected to balance solubility, spacing, and reduced steric hindrance during conjugation [1]. The lack of this specific trifunctional architecture in simpler alternatives can lead to uncontrolled cross-linking, lower conjugation efficiency, and failure in building complex molecules like PROTACs or ADCs .

Quantifiable Performance and Functional Differentiation of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester


Orthogonal Trifunctionality Enables Sequential Conjugation vs. Linear Heterobifunctional PEGs

Unlike linear heterobifunctional PEG linkers (e.g., Azido-PEG4-NHS ester), N-(Azido-PEG2)-N-Boc-PEG4-NHS ester provides three distinct reactive sites, allowing for precise, sequential conjugation steps . This trifunctionality is inherent to its structure: the azide, NHS ester, and a central Boc-protected amine. In contrast, standard heterobifunctional linkers offer only two attachment points, limiting their use to single-step modifications and preventing the controlled, multi-component assembly required for complex drug conjugates .

PROTAC Synthesis ADC Linker Design Orthogonal Bioconjugation

Boc-Protected Tertiary Amine Provides Controlled Deprotection vs. Unprotected Amine Linkers

The Boc group on the central tertiary amine acts as a protecting group that remains stable during NHS ester amine-coupling reactions and subsequent azide-alkyne click chemistry . This orthogonality allows for the amine to be revealed only after the first two conjugation steps are complete, preventing unwanted side reactions. This is in stark contrast to linkers containing an unprotected amine (e.g., Amino-PEG-NHS ester), which would react immediately with the NHS ester or other electrophiles, rendering the molecule useless for multi-step protocols.

Controlled Release Stepwise Synthesis Amine Protection

Defined Asymmetric PEG Chains Balance Solubility and Steric Accessibility vs. Homogeneous PEG Linkers

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester features two different PEG chain lengths attached to the central nitrogen (PEG2-azide and PEG4-NHS). This design is purposeful; the longer PEG4 chain attached to the NHS ester provides enhanced aqueous solubility and flexibility for efficient amine targeting, while the shorter PEG2 chain minimizes steric bulk near the azide group, facilitating higher efficiency in click chemistry reactions . This is a more refined design than symmetrical branched PEGs (e.g., Y-shaped PEG with two identical arms) which may offer less control over steric accessibility and solubility [1].

Conjugation Efficiency PEG Linker Design Steric Hindrance

High-Value Application Scenarios for N-(Azido-PEG2)-N-Boc-PEG4-NHS ester Procurement


PROTAC Synthesis: Enabling Ternary Complex Assembly

In PROTAC development, this linker is specifically procured to facilitate the three-step synthesis of a heterobifunctional degrader. First, the NHS ester is conjugated to a ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN ligand) . Second, the azide group is used in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction to attach an alkyne-bearing ligand for the target protein . Third, the Boc group is removed under mild acidic conditions to reveal a free amine, which can be used for further functionalization or to attach a fluorescent reporter. This sequential orthogonality, derived from the linker's unique structure, is essential for constructing functional PROTACs .

Site-Specific Antibody-Drug Conjugate (ADC) Construction

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a valuable reagent for generating next-generation ADCs. Its trifunctional nature allows for a modular 'plug-and-play' strategy. An antibody can be first modified with an azide handle. Separately, a cytotoxic payload is conjugated to the linker via its NHS ester. Finally, the two components are joined via copper-free click chemistry (SPAAC) . The Boc group remains intact throughout this process, providing a 'masked' site for future conjugation of a second payload or a pharmacokinetic-modulating group, enabling the creation of dual-payload ADCs or theranostic agents [1].

Synthesis of Advanced Biomaterials and Multifunctional Nanoprobes

This compound is utilized to construct complex, multifunctional biomaterials where spatial control over ligand presentation is required. The combination of amine-reactive (NHS), bioorthogonal (azide), and protected amine (Boc) chemistries on a single, branched scaffold allows for the sequential immobilization of different functional entities (e.g., targeting peptides, fluorescent dyes, and therapeutic drugs) onto a nanoparticle or polymer surface. The defined PEG spacer lengths help mitigate steric hindrance and maintain solubility of the final, densely functionalized construct .

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